molecular formula C7H8N2O3 B2597507 6-Ethoxypyrimidine-4-carboxylic acid CAS No. 1402232-69-2

6-Ethoxypyrimidine-4-carboxylic acid

Cat. No. B2597507
CAS RN: 1402232-69-2
M. Wt: 168.152
InChI Key: GGCLBSYJNFTXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxypyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is used in research and development .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FT-IR, XRD, TGA, TEM, SEM, and VSM . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .

Scientific Research Applications

Hepatitis C Virus Inhibition

6-Ethoxypyrimidine-4-carboxylic acid derivatives have shown promise in inhibiting the hepatitis C virus (HCV). A study by Stansfield et al. (2004) explored the use of 5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B polymerase, an essential enzyme for the virus's replication. This research led to the development of more effective inhibitors with improved activity against HCV (Stansfield et al., 2004).

Development of Novel Chemical Compounds

Research by Bakhite et al. (2005) involved the synthesis of various novel compounds using 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds are valuable in the development of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, showcasing the versatility of this compound in synthetic chemistry (Bakhite et al., 2005).

Catalytic Activities and Complex Formation

The work of Drabina et al. (2010) on 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, derived from this compound, led to the formation of stable complexes with Cu(II) ions. These complexes were used as catalysts for addition reactions in organic chemistry, demonstrating the potential of this compound derivatives in catalysis (Drabina et al., 2010).

Synthesis of Pyrimidines and Related Compounds

El-Dean and Abdel-Moneam (2002) reported on the synthesis of various pyrimidines and thienopyrimidines using 5-ethoxycarbonyl-4-methyl-2-phenylpyrimidin-6(1H)-thione. This study highlights the use of this compound derivatives in the synthesis of structurally diverse pyrimidines, an important class of compounds in medicinal chemistry (El-Dean & Abdel-Moneam, 2002).

properties

IUPAC Name

6-ethoxypyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-3-5(7(10)11)8-4-9-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLBSYJNFTXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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